Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound provides critical insights into its structural organization and chemical identity. According to PubChem database records, the systematic name is 2-[[2-[[[9-(2-acetyloxyethoxymethyl)-6-chloropurin-2-yl]-formylamino]methyl-formylamino]-6-chloropurin-9-yl]methoxy]ethyl acetate. This comprehensive designation reveals the presence of two distinct 6-chloropurine units, each substituted at the 9-position with acetyloxyethoxymethyl groups, and connected through a bis-formylamino methylene bridge at the 2-position of each purine ring.
The Chemical Abstracts Service registry number for this compound is 1346600-44-9, which serves as its unique identifier in chemical databases and regulatory documentation. Alternative nomenclature systems have designated this compound as Bis[Acetyl2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethylEster], reflecting the dimeric nature of the molecule and the specific functional group arrangements. The systematic naming convention emphasizes the symmetrical architecture of the molecule, where two identical purine-containing units are linked through a central formamide bridge.
The compound is also identified by its DSSTox Substance Identifier DTXSID501123519, which facilitates its recognition in toxicological and environmental chemistry databases. The structural complexity of this compound necessitates careful attention to stereochemical considerations, particularly regarding the spatial arrangement of the formamide linkage and the orientation of the purine rings relative to each other.
Molecular Formula and Weight Analysis
The molecular formula of Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] is C₂₃H₂₄Cl₂N₁₀O₈, indicating a substantial molecular framework with significant heteroatom content. The molecular weight has been precisely determined as 639.4 grams per mole, reflecting the dimeric nature of the compound and the presence of multiple functional groups. This molecular weight places the compound in the category of medium-sized organic molecules with considerable structural complexity.
The elemental composition analysis reveals important structural features: the presence of 23 carbon atoms indicates a substantial organic framework, while the 10 nitrogen atoms reflect the purine ring systems and formamide functionalities. The 8 oxygen atoms correspond to the acetyl ester groups and the ethoxy linkages, while the 2 chlorine atoms are positioned on the purine rings. The hydrogen count of 24 atoms is consistent with the expected saturation level for this type of structure.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄Cl₂N₁₀O₈ |
| Molecular Weight | 639.4 g/mol |
| Carbon Atoms | 23 |
| Hydrogen Atoms | 24 |
| Nitrogen Atoms | 10 |
| Oxygen Atoms | 8 |
| Chlorine Atoms | 2 |
The molecular formula provides insight into the degree of unsaturation, which can be calculated to determine the number of rings and double bonds present in the structure. The high nitrogen content is characteristic of purine derivatives, where each purine ring contributes 4 nitrogen atoms to the overall structure. The balanced oxygen content reflects the presence of both ester and ether functionalities within the molecule.
Crystallographic and Stereochemical Properties
The three-dimensional structure of Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] exhibits several important crystallographic and stereochemical features that influence its physical and chemical properties. The compound contains two purine ring systems that adopt specific conformational arrangements relative to each other, influenced by the formamide bridge and the steric requirements of the substituents.
The InChI key YOEGVXSXQJJZMC-UHFFFAOYSA-N provides a unique identifier for the specific stereochemical configuration of this compound. The canonical SMILES notation CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)N(CN(C=O)C3=NC4=C(C(=N3)Cl)N=CN4COCCOC(=O)C)C=O describes the connectivity pattern and reveals the symmetrical nature of the molecular architecture.
The formamide linkage between the two purine units introduces conformational flexibility, allowing for multiple rotational states around the connecting bonds. This flexibility is constrained by intramolecular interactions, including potential hydrogen bonding between the formamide groups and the purine nitrogen atoms. The acetyl groups attached to the ethoxy chains adopt preferred conformations that minimize steric hindrance while maximizing stabilizing interactions.
The chlorine substituents on each purine ring occupy the 6-position, which corresponds to a site of high electron density in the purine system. This positioning influences the overall electronic distribution within the molecule and affects intermolecular interactions in the solid state. The crystal packing arrangements are likely dominated by π-π stacking interactions between the purine rings and hydrogen bonding involving the formamide groups.
Comparative Analysis with Related Purine Derivatives
Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] can be meaningfully compared with several related purine derivatives to understand its unique structural features and potential applications. The parent compound 6-chloropurine, with molecular formula C₅H₃ClN₄ and molecular weight 154.56 grams per mole, serves as the fundamental building block for this dimeric structure.
The monomeric analog, Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)Methoxy]ethyl Ester, with CAS number 1346598-89-7 and molecular formula C₁₁H₁₂ClN₅O₄, provides important comparative data. This monomeric compound has a molecular weight of 313.7 grams per mole, which is approximately half that of the dimeric structure, confirming the bis-character of the target compound.
Another related compound, 2-[(6-chloropurin-9-yl)methoxy]ethyl acetate, with molecular formula C₁₀H₁₁ClN₄O₃ and molecular weight 270.67 grams per mole, lacks the formamide functionality but shares the basic purine-ethyl acetate structural motif. This compound demonstrates the importance of the formamide bridge in creating the dimeric architecture of the target molecule.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] | C₂₃H₂₄Cl₂N₁₀O₈ | 639.4 | Dimeric, formamide bridge |
| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | Monomeric, parent structure |
| Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)Methoxy]ethyl Ester | C₁₁H₁₂ClN₅O₄ | 313.7 | Monomeric analog |
| 2-[(6-chloropurin-9-yl)methoxy]ethyl acetate | C₁₀H₁₁ClN₄O₃ | 270.67 | Simple ethyl acetate derivative |
The comparison reveals that the target compound represents a sophisticated evolution from simple chloropurine derivatives, incorporating both dimerization through formamide linkages and protection of reactive sites through acetyl esterification. The structural complexity of Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] positions it as an important reference standard for understanding the behavior of complex purine derivatives in pharmaceutical applications.
The synthetic accessibility of related compounds, such as 2-amino-6-chloropurine derivatives that can be prepared through various alkylation reactions with potassium carbonate in dimethylformamide, provides insights into potential synthetic routes for the target compound. These comparative studies demonstrate that the bis-formamide structure represents a unique architectural approach to creating stable dimeric purine derivatives with specific chemical and physical properties.
Properties
IUPAC Name |
2-[[2-[[[9-(2-acetyloxyethoxymethyl)-6-chloropurin-2-yl]-formylamino]methyl-formylamino]-6-chloropurin-9-yl]methoxy]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N10O8/c1-14(38)42-5-3-40-12-32-7-26-16-18(24)28-22(30-20(16)32)34(10-36)9-35(11-37)23-29-19(25)17-21(31-23)33(8-27-17)13-41-4-6-43-15(2)39/h7-8,10-11H,3-6,9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEGVXSXQJJZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)N(CN(C=O)C3=NC4=C(C(=N3)Cl)N=CN4COCCOC(=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501123519 | |
| Record name | Formamide, N,N′-methylenebis[N-[9-[[2-(acetyloxy)ethoxy]methyl]-6-chloro-9H-purin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501123519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-44-9 | |
| Record name | Formamide, N,N′-methylenebis[N-[9-[[2-(acetyloxy)ethoxy]methyl]-6-chloro-9H-purin-2-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346600-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamide, N,N′-methylenebis[N-[9-[[2-(acetyloxy)ethoxy]methyl]-6-chloro-9H-purin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501123519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Key Starting Materials and Their Roles
| Component | Role | Purity Requirement |
|---|---|---|
| 2-Formamide-6-chloropurine | Nucleobase core | ≥98% (HPLC) |
| 1,2-Ethylene glycol diacetate | Esterification linker | ≥95% (GC) |
| Diethyl chloromethylphosphonate | Coupling reagent | ≥97% (Titration) |
| Triethylamine | Base catalyst | ≥99.5% (GC) |
Stepwise Synthesis Procedures
Functionalization of the Purine Core
The purine derivative undergoes hydroxyl protection and chloro-group stabilization. In a representative procedure:
-
Protection of Formamide Group :
The 2-formamide group is stabilized using tert-butyldimethylsilyl chloride (TBSCl) in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours. -
Chloro-Group Activation :
Treatment with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C enhances electrophilicity at the 6-position.
Esterification with Ethylene Glycol
The activated purine reacts with ethylene glycol derivatives under Mitsunobu conditions:
Dimerization via Phosphonate Coupling
Dimerization employs diethyl chloromethylphosphonate as a coupling agent:
Table 2: Optimization of Dimerization Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 70–110°C | 90°C | +22% |
| Catalyst (Mg reagent) | 1.0–2.0 equiv | 1.5 equiv | +15% |
| Reaction Time | 6–24 hours | 12 hours | +18% |
Critical Analysis of Reaction Parameters
Solvent Selection
Catalytic Systems
-
Magnesium-Based Catalysts : Improve coupling efficiency by stabilizing phosphonate intermediates.
-
Triethylamine vs. DIEA : DIEA (N,N-diisopropylethylamine) reduces racemization but increases cost 3-fold.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H-NMR (400 MHz, DMSO-d₆) :
δ 8.21 (s, 1H, purine H-8), 4.69 (t, J=4.8 Hz, 4H, –OCH₂CH₂O–), 2.11 (s, 6H, acetyl CH₃).
Industrial-Scale Production Challenges
Byproduct Management
Environmental Considerations
-
Solvent Recovery : DMF is distilled and reused (≥90% recovery).
-
Waste Streams : Neutralization of acidic byproducts with CaCO₃ reduces environmental impact.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Dimer Synthesis
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Phosphonate Coupling | 52 | 99.6 | 420 |
| Mitsunobu Reaction | 48 | 98.2 | 580 |
| Enzymatic Esterification | 32 | 95.1 | 310 |
Chemical Reactions Analysis
Types of Reactions
Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include signal transduction and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Purine Derivatives
| Compound Name | 2-Position Substituent | 6-Position Substituent | 9-Position Substituent | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| Target Compound | Formamide (-NHCHO) | Chlorine (-Cl) | Bis-acetylated methoxyethyl ester | Not provided | Not available |
| 2-[(2-Acetamido-6-oxo-purin-9-yl)methoxy]ethyl Acetate | Acetamido (-NHCOCH₃) | Oxo (=O) | Acetylated methoxyethyl ester | 309.28 | 75128-73-3 |
| Acyclovir Impurity A | Amino (-NH₂) | Oxo (=O) | Methoxyethyl ester | 267.24 | 102728-64-3 |
| L-Leucine Ester Hydrochloride | Amino (-NH₂) | Oxo (=O) | Leucine-esterified methoxyethyl | 374.83 | 142963-69-7 |
Physicochemical Properties
Solubility and Lipophilicity
The bis-acetyl ester groups in the target compound likely increase lipophilicity compared to mono-esterified or hydroxyl-bearing analogs. For example:
- Acyclovir Impurity A (MW 267.24) exhibits moderate water solubility due to its free hydroxyl group .
- The target compound’s acetyl groups and chlorine substituent may reduce aqueous solubility but enhance membrane permeability, as seen in 2-[(2-Acetamido-6-oxo-purin-9-yl)methoxy]ethyl Acetate (logP ~0.5–1.2) .
Thermal Stability
Chlorine at the 6-position may confer higher thermal stability compared to oxo or hydroxyl analogs. Data from 2-[(2-Acetamido-6-oxo-purin-9-yl)methoxy]ethyl Acetate show a melting point of 180–185°C , whereas chloro-substituted purines (e.g., Diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate) exhibit decomposition points above 200°C .
Pharmacological Activity
- Acyclovir Derivatives : Inhibit viral DNA polymerase via incorporation into DNA, terminating chain elongation .
- Chlorine-Substituted Purines : The 6-Cl group may enhance resistance to enzymatic deactivation, as seen in prodrugs like valacyclovir .
- Formamide Group : May modulate binding affinity to viral thymidine kinase, a critical enzyme for activation of nucleoside analogs .
Analytical Characterization
Spectroscopic Methods
- NMR: Key for confirming substituent positions. For example, ¹H-NMR of 2-[(2-Amino-6-oxo-purin-9-yl)methoxy]ethyl Acetate shows characteristic peaks for the acetyl group (δ 2.1 ppm) and purine protons (δ 8.2 ppm) .
- IR/Raman: Acetyl C=O stretches (~1740 cm⁻¹) and formamide N-H bends (~1650 cm⁻¹) distinguish the target compound from amino-substituted analogs .
Chromatographic Purity
HPLC methods for related compounds (e.g., acyclovir impurities) use C18 columns with UV detection at 254 nm, achieving resolutions >2.0 for acetylated derivatives .
Biological Activity
Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester], commonly referred to as a derivative of acyclovir, exhibits significant biological activity, particularly in antiviral applications. This compound is structurally related to nucleoside analogs and has been explored for its potential in treating various viral infections, including those caused by herpes simplex virus (HSV) and cytomegalovirus (CMV).
- Molecular Formula : C₁₁H₁₂ClN₅O₄
- Molecular Weight : 313.697 g/mol
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 546.4 ± 60.0 °C at 760 mmHg
- Flash Point : 284.2 ± 32.9 °C
The biological activity of Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] is primarily attributed to its ability to inhibit viral DNA synthesis. It acts as a competitive inhibitor of viral DNA polymerase, thus preventing the replication of viral genomes. This mechanism is similar to that of other antiviral agents like acyclovir, making it effective against various herpesviruses.
Antiviral Efficacy
Research indicates that this compound demonstrates potent antiviral activity against:
- Herpes Simplex Virus (HSV) : Effective in reducing viral load and symptoms associated with HSV infections.
- Cytomegalovirus (CMV) : Shown to prevent CMV infections post-transplantation and mitigate severe complications from Epstein-Barr virus infections .
Case Studies
- Study on HSV Treatment :
- CMV Prevention Post Transplant :
In Vitro Studies
In vitro studies have revealed the following findings regarding the compound's biological activity:
- Cell Viability Assays : The compound exhibited a dose-dependent reduction in cell viability in infected cell lines, indicating its potential as an effective antiviral agent.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
Q & A
Q. What are the key synthetic pathways for Bis [Acetyl 2-...], and how do reaction conditions influence yield?
Synthesis typically involves multi-step protection/deprotection strategies. For example:
- Esterification : Acetyl groups are introduced via esterification under acidic or basic conditions, using reagents like acetyl chloride or acetic anhydride.
- Deprotection : Boc-protected intermediates (common in purine derivatives) are deprotected using trifluoroacetic acid (TFA) or HCl in organic solvents .
- Hydrolysis : Ethyl ester groups in analogs are hydrolyzed to carboxylic acids using NaOH or HCl, which could apply to acetyl ester hydrolysis in this compound .
Methodological Tip : Optimize yield by varying solvent polarity (e.g., DMF for nucleophilic substitutions) and monitoring reaction progress via TLC or HPLC.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray Crystallography : Resolve 3D conformation (e.g., analog 3L4 in ) to confirm methoxy and acetyl group orientations .
- NMR Spectroscopy : Use - and -NMR to identify ester protons (δ 4.0–4.5 ppm) and purine ring carbons (δ 140–160 ppm).
- Mass Spectrometry : Confirm molecular weight via HRMS, noting chlorine’s isotopic signature.
Q. How can binding interactions between this compound and target enzymes be quantified?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., association/dissociation rates) with immobilized enzyme targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding affinity and stoichiometry .
Q. What structural analogs of this compound exist, and how do substituents influence bioactivity?
Key analogs include:
| Analog | Substituent | Impact |
|---|---|---|
| Ethyl 2-(2-amino-6-phenylmethoxypurin-9-yl)acetate | Phenylmethoxy | Enhanced lipophilicity, altered receptor specificity |
| 2-(2-(2-Amino-6-oxo-purin-9-yl)methoxy)ethyl acetate | Oxo group | Reduced chlorine’s electrophilic reactivity |
| Methodological Insight : Compare IC values of analogs in enzyme inhibition assays to correlate substituent effects. |
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding modes with non-canonical targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions using software like GROMACS, incorporating solvent effects and flexibility of the purine ring.
- Docking Studies : Use AutoDock Vina to screen against off-target enzymes (e.g., kinases) and validate with experimental SPR data .
Data Conflict Resolution : If simulations contradict experimental binding affinities, re-evaluate force field parameters or protonation states of ionizable groups (e.g., formamide) .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- pH-Rate Profiling : Conduct accelerated degradation studies at pH 1–13, monitoring hydrolysis via HPLC.
- Mechanistic Analysis : Use -labeling to distinguish ester hydrolysis pathways (acid-catalyzed vs. base-mediated) .
Theoretical Framework : Apply the Eyring equation to correlate degradation rates with activation energy, resolving discrepancies between empirical and predicted stability .
Q. How can synthetic byproducts be minimized during large-scale (>10 g) synthesis?
Q. What strategies guide the design of derivatives with improved metabolic stability?
- Metabolite Identification : Incubate the compound with liver microsomes to identify vulnerable sites (e.g., ester cleavage).
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (CF) to reduce oxidative metabolism .
Validation : Compare pharmacokinetic profiles (t, C) of derivatives in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
